Sovesudil hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

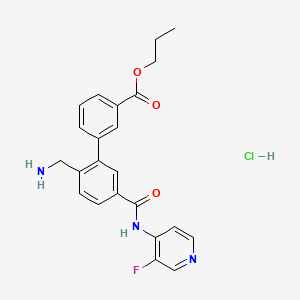

propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.ClH/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24;/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOTYNSTYWPINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Inactive Metabolites of Sovesudil Hydrochloride in Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sovesudil (B610928) hydrochloride (also known as AMA0076 or PHP-201) is a novel Rho kinase (ROCK) inhibitor developed for the topical treatment of glaucoma.[1][2][3][4] A key feature of its design is its classification as a "soft drug," a pharmacologically active compound engineered to undergo rapid and predictable metabolic inactivation to a non-toxic, inactive metabolite after exerting its therapeutic effect.[5] This design strategy aims to minimize local and systemic side effects, such as the conjunctival hyperemia commonly associated with ROCK inhibitors. This technical guide provides an in-depth overview of the conceptual framework for studying the inactive metabolites of sovesudil in ocular tissues. Due to the proprietary nature of specific data, this guide focuses on the established methodologies and theoretical data presentation pertinent to the preclinical evaluation of such ophthalmic drugs.

Introduction: The "Soft Drug" Concept of Sovesudil

Sovesudil is a potent inhibitor of ROCK-I and ROCK-II, with IC50 values of 3.7 nM and 2.3 nM, respectively.[2] By inhibiting the RhoA/ROCK signaling pathway in the trabecular meshwork, sovesudil increases aqueous humor outflow, leading to a reduction in intraocular pressure (IOP).[3] The designation of sovesudil as a "soft drug" is central to its development. This approach involves designing a drug that is metabolically labile in a controlled and predictable manner. The intended outcome is a rapid conversion in ocular tissues to a single, inactive metabolite, thereby reducing the potential for off-target effects and improving the safety profile.

Data Presentation: Quantifying Sovesudil and its Inactive Metabolite

While specific quantitative data for sovesudil and its inactive metabolites in ocular tissues are not publicly available, this section provides a template for how such data would be presented. The following tables illustrate the expected format for summarizing the distribution and metabolic fate of sovesudil in a preclinical rabbit model.

Table 1: Hypothetical Concentration of Sovesudil (Parent Drug) in Rabbit Ocular Tissues Following a Single Topical Dose

| Time Point | Aqueous Humor (ng/mL) | Cornea (ng/g) | Iris-Ciliary Body (ng/g) | Trabecular Meshwork (ng/g) |

| 15 min | 150 | 500 | 80 | 120 |

| 30 min | 250 | 700 | 150 | 200 |

| 1 hr | 180 | 450 | 100 | 160 |

| 2 hr | 90 | 200 | 50 | 80 |

| 4 hr | 30 | 50 | 15 | 25 |

| 8 hr | < LLOQ | < LLOQ | < LLOQ | < LLOQ |

LLOQ: Lower Limit of Quantification

Table 2: Hypothetical Concentration of the Primary Inactive Metabolite in Rabbit Ocular Tissues Following a Single Topical Dose

| Time Point | Aqueous Humor (ng/mL) | Cornea (ng/g) | Iris-Ciliary Body (ng/g) | Trabecular Meshwork (ng/g) |

| 15 min | 20 | 60 | 10 | 15 |

| 30 min | 80 | 250 | 50 | 70 |

| 1 hr | 150 | 500 | 120 | 180 |

| 2 hr | 120 | 350 | 90 | 140 |

| 4 hr | 60 | 150 | 40 | 60 |

| 8 hr | 15 | 30 | 10 | 15 |

Experimental Protocols

The following are detailed methodologies that are standard in the field for the investigation of a topical ophthalmic "soft drug" like sovesudil.

In Vivo Animal Studies and Sample Collection

-

Animal Model: New Zealand White rabbits are a commonly used model for ocular pharmacokinetic studies due to the larger size of their eyes, which facilitates the collection of sufficient tissue for analysis.

-

Dosing: A single, fixed volume (e.g., 30-50 µL) of a sovesudil hydrochloride ophthalmic solution is administered topically to one eye of each rabbit.

-

Sample Collection: At predetermined time points post-dose (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), animals are euthanized, and ocular tissues are immediately dissected and collected. This typically includes the aqueous humor, cornea, iris-ciliary body, and trabecular meshwork.

-

Sample Handling: All tissue samples are weighed and immediately frozen in liquid nitrogen and stored at -80°C until analysis to prevent degradation of the parent drug and its metabolites.

Bioanalytical Method for Quantification: LC-MS/MS

-

Sample Preparation:

-

Aqueous humor samples are typically subjected to protein precipitation by adding a solvent like acetonitrile (B52724).

-

Solid tissues (cornea, iris-ciliary body, trabecular meshwork) are first homogenized in a suitable buffer. This is followed by protein precipitation or solid-phase extraction to isolate the analytes of interest.

-

An internal standard (a stable isotope-labeled version of sovesudil or a structurally similar molecule) is added to all samples and calibration standards to ensure accuracy and precision.

-

-

Chromatographic Separation (LC):

-

A reverse-phase C18 column is commonly used for the separation of the parent drug and its more polar metabolite.

-

The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection (MS/MS):

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the gold standard for quantification.

-

Specific precursor-to-product ion transitions are identified and optimized for both sovesudil and its inactive metabolite to ensure selectivity and sensitivity.

-

The instrument response is used to construct a calibration curve, from which the concentrations in the unknown ocular tissue samples are determined.

-

Visualization of Pathways and Workflows

Rho Kinase (ROCK) Signaling Pathway

The following diagram illustrates the generalized RhoA/ROCK signaling pathway, which is the therapeutic target of sovesudil.

Experimental Workflow for Ocular Pharmacokinetic Study

The diagram below outlines the typical workflow for a preclinical study investigating the metabolism of a topical ophthalmic drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sovesudil Hydrochloride: An In-depth Technical Guide on Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of sovesudil (B610928) hydrochloride, a novel Rho-associated protein kinase (ROCK) inhibitor, and its effects on aqueous humor dynamics. Sovesudil is an emerging therapeutic agent for glaucoma, a leading cause of irreversible blindness characterized by progressive optic neuropathy, for which elevated intraocular pressure (IOP) is the primary modifiable risk factor.[1] Sovesudil's mechanism of action, which directly targets the trabecular meshwork to improve aqueous humor outflow, represents a significant advancement in glaucoma therapy.[2][3]

Core Mechanism of Action: The RhoA/ROCK Signaling Pathway

Sovesudil hydrochloride exerts its therapeutic effect by inhibiting the Rho-associated protein kinase (ROCK), a key regulator of cellular contractility within the eye's trabecular meshwork (TM). The TM is the primary site of resistance to aqueous humor outflow in glaucomatous eyes.[3][4]

The RhoA/ROCK signaling pathway, when activated, leads to the phosphorylation of downstream proteins that promote the assembly of actin stress fibers and increase cellular contraction in the TM.[3][4] This heightened contractility stiffens the TM, increases resistance, and impedes the outflow of aqueous humor, thereby elevating IOP.[4]

Sovesudil, by inhibiting ROCK, disrupts this cascade. This leads to the relaxation of TM cells, a reduction in actin stress fibers, and a decrease in focal adhesions.[5] The resulting change in the cytoskeletal organization of the TM cells enhances the facility of aqueous humor outflow through the conventional pathway, leading to a reduction in IOP.[2][4][5] Furthermore, sovesudil is designed as a "soft drug," meaning it is rapidly metabolized to an inactive form, which may reduce the potential for systemic side effects.[3][4]

References

Downstream Targets of Sovesudil Hydrochloride in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sovesudil hydrochloride (also known as AR-12286, PHP-201, and AMA0076) is a potent and selective Rho kinase (ROCK) inhibitor developed for the treatment of glaucoma. Its primary mechanism of action is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork. This is achieved by modulating the contractility of trabecular meshwork cells via the inhibition of the RhoA/ROCK signaling pathway. This technical guide provides an in-depth overview of the downstream molecular targets of this compound, focusing on the key signaling components involved in its therapeutic effect. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The conventional aqueous humor outflow pathway, which involves the trabecular meshwork (TM) and Schlemm's canal, is the primary site of resistance to outflow in glaucomatous eyes. The contractility of trabecular meshwork (TM) cells plays a crucial role in regulating this resistance.

This compound is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, thereby increasing outflow resistance and IOP. By inhibiting ROCK, this compound induces relaxation of the TM cells, facilitating aqueous humor outflow and lowering IOP.

Mechanism of Action and Downstream Signaling

This compound is an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms. The inhibition of ROCK by Sovesudil sets off a cascade of downstream events that ultimately lead to the relaxation of trabecular meshwork cells.

The primary downstream effectors of ROCK in this context are:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This leads to an increase in phosphorylated MLC (pMLC), which promotes the interaction of actin and myosin, resulting in cell contraction and the formation of actin stress fibers. Sovesudil, by inhibiting ROCK, leads to a decrease in pMLC levels, causing cellular relaxation.

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2. Activated LIMK, in turn, phosphorylates and inactivates cofilin.

-

Cofilin: Cofilin is an actin-depolymerizing factor. When it is phosphorylated (pCofilin), it is in an inactive state and cannot depolymerize actin filaments. This leads to the stabilization and accumulation of actin stress fibers. Inhibition of ROCK by Sovesudil results in reduced LIMK activity and consequently, a decrease in pCofilin levels. This dephosphorylation activates cofilin, leading to the depolymerization of actin filaments and disassembly of stress fibers.

The concerted action of Sovesudil on these downstream targets results in a significant reduction in the contractile tone of trabecular meshwork cells, leading to an increase in the effective filtration area and a decrease in resistance to aqueous humor outflow.

Signaling Pathway Diagram

Caption: this compound signaling pathway in trabecular meshwork cells.

Quantitative Data

The potency of this compound and its related compounds has been determined through various in vitro assays.

| Compound Name | Target | Assay Type | IC50 / Ki | Reference |

| Sovesudil (PHP-201) | ROCK1 | Kinase Assay | IC50: 3.7 nM | [1][2] |

| ROCK2 | Kinase Assay | IC50: 2.3 nM | [1][2] | |

| Verosudil (AR-12286) | ROCK1 | Kinase Assay | Ki: 2 nM | [3][4][5] |

| ROCK2 | Kinase Assay | Ki: 2 nM | [3][4][5] | |

| PKA | Kinase Assay | Ki: 69 nM | [4][5] | |

| MRCKA | Kinase Assay | Ki: 28 nM | [4][5] | |

| CAM2A | Kinase Assay | Ki: 5855 nM | [4][5] | |

| PKCT | Kinase Assay | Ki: 9322 nM | [4][5] | |

| AMA0076 | ROCK1 | Kinase Assay | IC50: 3.7 nM | [6] |

| ROCK2 | Kinase Assay | IC50: 2.3 nM | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound and other ROCK inhibitors on trabecular meshwork cell function.

Trabecular Meshwork Cell Culture

-

Isolation: Primary human trabecular meshwork (HTM) cells are isolated from donor corneoscleral rims. The TM tissue is carefully dissected and digested with collagenase.

-

Culture: Cells are cultured in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Characterization: HTM cells are characterized by their typical morphology and the expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin induction upon treatment with dexamethasone.

Western Blotting for Phosphorylated Proteins

This technique is used to quantify the levels of phosphorylated downstream targets of ROCK, such as MLC and cofilin, which are key indicators of cellular contractility and actin dynamics.

-

Cell Lysis: HTM cells treated with this compound or a vehicle control are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-MLC, anti-phospho-cofilin) and total protein as a loading control (e.g., anti-MLC, anti-cofilin, anti-GAPDH).

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Collagen Gel Contraction Assay

This assay provides an in vitro model to assess the contractility of TM cells and the effect of ROCK inhibitors.

-

Preparation of Cell-Collagen Mixture: HTM cells are suspended in a neutralized, ice-cold solution of type I collagen.

-

Gel Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C for one hour to form a solid gel.

-

Treatment: Culture medium containing various concentrations of this compound or a vehicle control is added on top of the gels.

-

Initiation of Contraction: After a pre-incubation period, the collagen gels are gently detached from the sides of the wells to allow for free-floating contraction.

-

Data Acquisition and Analysis: The area of each gel is imaged at regular intervals (e.g., 0, 24, 48 hours) and measured using image analysis software. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the effects of Sovesudil.

Conclusion

This compound is a potent ROCK inhibitor that effectively lowers intraocular pressure by targeting the contractility of trabecular meshwork cells. Its mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Myosin Light Chain and an increase in the activity of the actin-depolymerizing factor cofilin. This results in the disassembly of actin stress fibers and cellular relaxation, thereby increasing aqueous humor outflow. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies for glaucoma and other conditions where the RhoA/ROCK pathway is implicated. Further research into the specific quantitative effects of Sovesudil on its downstream targets will continue to enhance our understanding of its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Sovesudil Hydrochloride: A Deep Dive into Its Impact on Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil (B610928) hydrochloride, a potent and selective Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, is an emerging therapeutic agent primarily investigated for its role in reducing intraocular pressure in glaucoma.[1][2] Beyond its effects on aqueous humor dynamics, the mechanism of ROCK inhibition intrinsically links sovesudil hydrochloride to the intricate processes of extracellular matrix (ECM) remodeling. This in-depth technical guide explores the current understanding of this compound's impact on the ECM, drawing upon evidence from studies on ROCK inhibition and fibrosis. While direct quantitative data on this compound's effects on specific ECM components remains an area of active research, the well-established role of the ROCK pathway in cellular processes governing ECM turnover provides a strong framework for understanding its potential therapeutic applications in fibrotic diseases.

Core Mechanism of Action: The RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cell shape, adhesion, motility, and contraction—processes that are fundamental to ECM remodeling.[3] In pathological conditions, such as fibrosis, this pathway is often hyperactivated.

Signaling Pathway Overview:

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Extracellular signals, such as transforming growth factor-beta (TGF-β), activate G-protein coupled receptors (GPCRs), leading to the activation of RhoA.[3] Active RhoA-GTP then stimulates ROCK. ROCK, in turn, promotes the phosphorylation of myosin light chain (MLC), leading to increased actin stress fiber formation and cell contraction.[3] This process is crucial for the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition in fibrotic tissues.[4] this compound, by inhibiting ROCK, disrupts this cascade, leading to a reduction in cellular contractility and a potential decrease in myofibroblast differentiation and subsequent ECM production.

Impact on Extracellular Matrix Components and Regulators

While specific quantitative data for this compound is limited, studies on other ROCK inhibitors in various models of fibrosis provide strong evidence for their role in modulating ECM remodeling.

Effects on ECM Protein Expression

ROCK inhibitors have been shown to decrease the expression of key ECM proteins, including collagen and fibronectin.[5] In a model of subretinal fibrosis, the ROCK inhibitor fasudil (B1672074) significantly reduced the expression of type 1 collagen and fibronectin.[6]

Table 1: Effect of ROCK Inhibitors on ECM Protein Expression (Data from Fasudil Studies)

| ECM Protein | Cell/Tissue Type | Treatment | Change in Expression | Reference |

| Type 1 Collagen | Mouse Retina | Fasudil | Decreased | [6] |

| Fibronectin | Mouse Retina | Fasudil | Significantly Decreased | [6] |

Modulation of Myofibroblast Differentiation

The transition of fibroblasts to myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), is a hallmark of fibrosis. ROCK inhibitors have been demonstrated to suppress this differentiation. For instance, the ROCK inhibitor ripasudil (B1663664) was shown to inhibit TGF-β2-induced α-SMA expression in human conjunctival fibroblasts.[7]

Table 2: Effect of ROCK Inhibitors on Myofibroblast Differentiation (Data from Ripasudil Studies)

| Marker | Cell Type | Treatment | Change in Expression | Reference |

| α-SMA | Human Conjunctival Fibroblasts | Ripasudil | Decreased | [7] |

Influence on MMPs and TIMPs

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on ROCK inhibitors and ECM remodeling are provided below. These protocols can serve as a template for investigating the specific effects of this compound.

In Vitro Model of TGF-β2-Induced Fibrosis in Trabecular Meshwork Cells

This protocol is adapted from studies investigating the effects of ROCK inhibitors on a glaucoma-like model.[1]

Experimental Workflow:

Caption: Workflow for in vitro assessment of this compound's effect on ECM.

Methodology:

-

Cell Culture: Primary human trabecular meshwork cells (pHTMCs) are cultured in appropriate media until confluent.

-

Induction of Fibrotic Phenotype: Cells are treated with transforming growth factor-beta 2 (TGF-β2) at a concentration of 5 ng/mL for 48 hours to induce a fibrotic-like state, characterized by increased stress fiber formation and ECM deposition.[1]

-

Treatment: Following TGF-β2 induction, cells are treated with varying concentrations of this compound for 24 hours.

-

Analysis:

-

Immunofluorescence Staining: Cells are fixed and stained for key fibrotic markers such as α-SMA, fibronectin, and collagen type IV to visualize changes in protein expression and localization.

-

Western Blotting: Cell lysates are collected to quantify the protein levels of α-SMA, fibronectin, collagen type IV, and various MMPs and TIMPs.

-

Quantitative Real-Time PCR (RT-qPCR): RNA is extracted to measure the gene expression levels of relevant targets, including COL1A1 (Collagen Type I Alpha 1 Chain), FN1 (Fibronectin 1), and various MMP and TIMP genes.

-

Conclusion and Future Directions

This compound, through its potent inhibition of the ROCK signaling pathway, holds significant promise as a modulator of extracellular matrix remodeling. The existing body of research on ROCK inhibitors strongly suggests that this compound is likely to exert anti-fibrotic effects by reducing the expression of key ECM components like collagen and fibronectin, and by inhibiting the differentiation of fibroblasts into myofibroblasts.

However, to fully elucidate the therapeutic potential of this compound in fibrotic diseases, further research is imperative. Specifically, studies providing direct quantitative data on the dose-dependent effects of this compound on the expression and activity of a comprehensive panel of ECM proteins, MMPs, and TIMPs in various cell and animal models of fibrosis are critically needed. Such investigations will not only solidify our understanding of its mechanism of action but also pave the way for its clinical development in indications beyond glaucoma.

References

- 1. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGFβ2-induced outflow alterations in a bioengineered trabecular meshwork are offset by a rho-associated kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast to myofibroblast transition is enhanced by increased cell density - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The effect of TGF-beta2 on human trabecular meshwork extracellular proteolytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of ripasudil (K-115), a Rho kinase inhibitor, on activation of human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The regulation of matrix metalloproteinases and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Neuroprotection with Sovesudil Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil hydrochloride is an emerging therapeutic agent, primarily recognized for its role in reducing intraocular pressure (IOP) in patients with glaucoma.[1] Beyond its established effects on IOP, there is a growing scientific interest in its potential neuroprotective capabilities. As a potent Rho kinase (ROCK) inhibitor, Sovesudil is part of a class of drugs that have demonstrated promising neuroprotective effects in a variety of preclinical models of neurodegeneration.[1][2] Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs).[1] While current treatments focus on lowering IOP, the only modifiable risk factor, there remains a significant need for therapies that directly protect RGCs from damage and promote their survival.[3]

This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective potential of ROCK inhibitors, offering a strong rationale for the anticipated neuroprotective effects of Sovesudil. While direct preclinical neuroprotection data for Sovesudil are still emerging, this document synthesizes the existing data for the broader class of ROCK inhibitors to provide a comprehensive resource for researchers. We will delve into the molecular mechanisms, present quantitative data from key preclinical studies, detail experimental protocols, and visualize the core signaling pathways.

The RhoA/ROCK Signaling Pathway in Neurodegeneration

The Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[4][5] The RhoA/ROCK signaling pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis.[4] In the context of the central nervous system (CNS), this pathway is a critical mediator of neurite outgrowth inhibition and neuronal apoptosis following injury.[6][7]

Myelin-associated inhibitors, such as Nogo, myelin-associated glycoprotein (B1211001) (MAG), and oligodendrocyte-myelin glycoprotein (OMgp), activate the RhoA/ROCK pathway, leading to growth cone collapse and the inhibition of axonal regeneration.[5][6] Furthermore, ROCK activation is implicated in pro-apoptotic signaling.[7] Therefore, inhibition of the ROCK pathway presents a compelling therapeutic strategy for neuroprotection and promoting neural repair.

The neuroprotective effects of ROCK inhibitors are believed to be mediated through several mechanisms:

-

Promotion of Axonal Regeneration: By inhibiting the RhoA/ROCK pathway, these compounds can overcome the inhibitory signals present in the injured CNS environment, thereby promoting the regeneration of damaged axons.[1][8]

-

Direct Retinal Ganglion Cell (RGC) Survival: Studies suggest that ROCK inhibitors can directly prevent RGC apoptosis by modulating intracellular signaling pathways.[1][9]

-

Increased Optic Nerve Head Blood Flow: ROCK inhibitors can induce relaxation of vascular smooth muscle, which may improve blood supply to the optic nerve and enhance neuronal survival.[1]

-

Anti-inflammatory Effects: ROCK inhibitors have been shown to suppress neuroinflammation, a key contributor to neuronal damage in various neurodegenerative conditions.[1][10]

Quantitative Data from Preclinical Neuroprotection Studies of ROCK Inhibitors

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of various ROCK inhibitors. This data provides a benchmark for the potential efficacy of Sovesudil in similar models.

Table 1: Effects of ROCK Inhibitors on Retinal Ganglion Cell (RGC) Survival

| ROCK Inhibitor | Animal Model | Method of Injury | Treatment Regimen | Outcome Measure | Results | Reference(s) |

| Y-27632 | Mouse | Optic Nerve Crush | 100 mM topical eye drops, once daily for 14 days | RGC Survival Rate | 22.6 ± 1.7% (Y-27632) vs. 16.3 ± 1.5% (saline) | [2] |

| Y-27632 | Rat | Optic Nerve Axotomy | Intravitreal injection (3.3 µg) | Surviving RGCs (as % of control) | ~160% increase in surviving RGCs compared to PBS-treated retinae. | [9] |

| Ripasudil | Mouse | Optic Nerve Crush | Topical eye drops | RGC Survival | Improved RGC survival. | [11] |

| AR-13324 | Rat | Optic Nerve Crush | Topical application, 3 times a day for 14 days | RGC Survival | Significantly higher RGC survival compared to placebo. | [12] |

| E212 | Rat | Ischemic Optic Nerve Injury | Intravitreal injection immediately after injury | RGC Survival | Increased RGC survival. | [4] |

Table 2: Effects of ROCK Inhibitors on Axonal Regeneration

| ROCK Inhibitor | Animal Model | Method of Injury | Treatment Regimen | Outcome Measure | Results | Reference(s) |

| Y-27632 | Rat | Spinal Cord Injury | Intrathecal administration | Axon Growth | Sufficient axon growth observed. | [8] |

| AR-13324 | Rat | Optic Nerve Crush | Topical application, 3 times a day for 14 days | Optic Nerve Axon Regeneration | Significantly higher axon regeneration compared with placebo. | [12] |

| Y-39983 | Rat | - | - | Axonal Regeneration of RGCs | Promoted axonal regeneration. | [8] |

Table 3: Effects of ROCK Inhibitors in Models of Neurodegenerative Diseases

| ROCK Inhibitor | Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference(s) |

| Fasudil | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | - | Decreased development of EAE; reduced inflammatory cell infiltration in the CNS. | [10] |

| FSD-C10 | APP/PS1 Transgenic Mouse | Alzheimer's Disease | - | Improved learning and memory; reduced Aβ1–42 expression and Tau phosphorylation. | [13] |

| SR3677 | 5xFAD Mouse | Alzheimer's Disease | - | Decreased Aβ40 and Aβ42; suppressed BACE1 activity. | [1] |

| Fasudil | Rat | Aluminum-Induced Neurotoxicity | - | Prevented adverse effects of Al(malt)3 and maintained neuronal survival. | [14] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in this guide.

Optic Nerve Crush Model for Assessing RGC Survival and Axon Regeneration

This in vivo model is widely used to study the effects of neuroprotective agents on RGCs and their axons following traumatic injury.

Animals: Adult C57BL/6 mice or Sprague-Dawley rats are commonly used.

Procedure:

-

Anesthesia: Animals are anesthetized using an intraperitoneal injection of a ketamine/xylazine cocktail. Topical proparacaine (B1679620) hydrochloride is applied to the eye for local anesthesia.

-

Surgical Exposure: A small incision is made in the conjunctiva, and the optic nerve is carefully exposed by blunt dissection, avoiding damage to the ophthalmic artery.

-

Crush Injury: The optic nerve is crushed for a defined period (e.g., 5-10 seconds) at a specific distance from the optic nerve head (e.g., 1-2 mm) using fine self-closing forceps. Care is taken to ensure the crush is consistent across all animals.

-

Treatment Administration: The investigational compound (e.g., a ROCK inhibitor) or vehicle is administered according to the study design. This can be via topical eye drops, intravitreal injection, or systemic administration.[2][12]

-

Post-operative Care: Animals are monitored during recovery from anesthesia and given appropriate analgesics.

-

Tissue Collection and Analysis:

-

RGC Survival: After a predetermined survival period (e.g., 14 days), animals are euthanized, and the retinas are dissected and prepared as flat mounts. RGCs are identified by immunostaining for specific markers (e.g., Brn3a or RBPMS) and counted using fluorescence microscopy. The number of surviving RGCs in treated eyes is compared to that in vehicle-treated or uninjured control eyes.[2]

-

Axon Regeneration: To assess axon regeneration, an anterograde tracer such as Cholera Toxin B (CTB) is injected into the vitreous humor 2 days before tissue collection. After euthanasia, the optic nerves are dissected, sectioned, and imaged to visualize and quantify the number and distance of regenerating axons beyond the crush site.[12]

-

Retinal Explant Culture for In Vitro Neuroprotection Assays

This ex vivo model allows for the study of neuroprotective effects on RGCs in a controlled environment, isolating them from systemic influences.

Procedure:

-

Tissue Preparation: Retinas are dissected from neonatal or adult rodents and cut into small pieces.

-

Culture: The retinal explants are placed on a culture membrane insert (e.g., Millicell) with the RGC layer facing up, in a culture dish containing a neurobasal medium supplemented with necessary growth factors.

-

Treatment: The ROCK inhibitor or vehicle is added to the culture medium at various concentrations.

-

Analysis: After a defined culture period (e.g., 4 days), the explants are fixed and immunostained for RGC markers (e.g., Brn3a). The number of surviving RGCs is then quantified. This model can also be used to assess neurite outgrowth from the explants.[3]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The RhoA/ROCK signaling pathway in neuronal growth cone collapse.

Caption: Experimental workflow for the optic nerve crush (ONC) model.

Conclusion

The collective preclinical evidence for ROCK inhibitors strongly supports their role as neuroprotective agents. By targeting the fundamental mechanisms of neuronal apoptosis and axonal growth inhibition, this class of drugs holds significant promise for the treatment of neurodegenerative diseases like glaucoma. While direct and comprehensive preclinical data on the neuroprotective effects of this compound are awaited, the extensive research on other ROCK inhibitors provides a solid foundation for its anticipated efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the neuroprotective potential of Sovesudil and other ROCK inhibitors. Future studies should focus on head-to-head comparisons of different ROCK inhibitors and further elucidation of their downstream signaling targets to optimize their therapeutic application in neurodegenerative disorders.

References

- 1. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Retinal Ganglion Cell Loss By a Novel ROCK Inhibitor (E212) in Ischemic Optic Nerve Injury Via Antioxidative and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]

- 7. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho Kinase Inhibitors as a Neuroprotective Pharmacological Intervention for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Therapeutic potential of experimental autoimmune encephalomyelitis by Fasudil, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic effect of Rho kinase inhibitor FSD-C10 in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Investigating the "Soft Drug" Properties of Sovesudil Hydrochloride: A Technical Guide

Executive Summary

Sovesudil hydrochloride (formerly known as PHP-201 or AMA0076) is a potent, ATP-competitive Rho-associated protein kinase (ROCK) inhibitor developed for the treatment of glaucoma.[1][2] A key feature of its design is the application of the "soft drug" concept, where the molecule is engineered for localized therapeutic activity followed by rapid metabolic inactivation into a non-toxic substance.[3][4][5] This approach aims to minimize systemic side effects, a common challenge with ocular hypotensive agents. Sovesudil lowers intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork.[6][7] Clinical data indicates its efficacy in reducing IOP, particularly in patients with normal-tension glaucoma, while maintaining a favorable safety profile characterized by a relatively low incidence of conjunctival hyperemia compared to other drugs in its class.[7][8] This guide provides an in-depth technical overview of the mechanism, metabolism, quantitative data, and experimental protocols related to the soft drug properties of Sovesudil.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cellular contractility within the eye's trabecular meshwork (TM).[3] Activation of this pathway in TM cells leads to the formation of actin stress fibers and an increase in cell contraction, which increases resistance to aqueous humor outflow and elevates IOP.

Sovesudil is a potent inhibitor of two isoforms of Rho Kinase, ROCK-I and ROCK-II.[1][7] By inhibiting ROCK, Sovesudil disrupts the downstream signaling cascade, leading to the relaxation of TM cells. This cellular relaxation reduces the resistance in the conventional outflow pathway, facilitating the drainage of aqueous humor and thereby lowering IOP.[6][7]

The "Soft Drug" Concept and Sovesudil's Metabolism

A "soft drug" is a therapeutically active compound designed to undergo predictable and rapid metabolism into an inactive, non-toxic metabolite after exerting its effect at the target site.[5] This strategy is particularly advantageous in ophthalmology to reduce systemic absorption and associated adverse events.

Sovesudil is specifically designed with a carboxylic ester moiety, making it a substrate for esterase enzymes that are prevalent in ocular tissues.[4][9] Following topical administration into the eye, Sovesudil acts on the trabecular meshwork. Any excess drug is then quickly hydrolyzed by these esterases into its primary metabolite, AMA0078, which is a carboxylic acid.[4][10][11] This metabolite has negligible functional activity as a ROCK inhibitor.[11] This rapid, one-step inactivation minimizes the potential for systemic side effects and contributes to its improved safety profile, including a lower incidence of hyperemia.[4][5][11]

Quantitative Efficacy and Potency Data

The potency and clinical efficacy of Sovesudil have been quantified through in vitro assays and clinical trials.

Table 1: In Vitro Potency of Sovesudil

| Target | IC₅₀ (nM) |

| ROCK-I | 3.7[1] |

| ROCK-II | 2.3[1] |

Table 2: Summary of Phase II Clinical Trial Results in Normal-Tension Glaucoma (NTG)

The primary endpoint was the mean diurnal IOP change from baseline at Week 4.[7][12]

| Treatment Group (TID) | Baseline IOP (mmHg) | Mean Diurnal IOP Reduction from Baseline (mmHg) |

| Placebo | ≤ 21[7][12] | -0.65[7] |

| Sovesudil 0.25% (Low-Dose) | ≤ 21[7][12] | -1.10[7] |

| Sovesudil 0.5% (High-Dose) | ≤ 21[7][12] | -1.56[7] |

The 0.5% concentration of Sovesudil demonstrated a statistically significant IOP-lowering effect and met the criteria for superiority compared to the placebo.[7][12]

Table 3: Incidence of Key Adverse Events (Phase II NTG Trial)

| Adverse Event | Placebo (n=~40) | Sovesudil 0.25% (n=~40) | Sovesudil 0.5% (n=~41) |

| Conjunctival Hyperemia | 2.6%[8] | 17.5%[8] | 24.4%[8] |

The most frequently reported ocular adverse event was conjunctival hyperemia, which was predominantly classified as mild.[7][8]

Experimental Protocols

Protocol: Phase II Clinical Trial for Normal-Tension Glaucoma

This protocol summarizes the methodology used in the pivotal Phase II study of Sovesudil.[7][12][13]

-

Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[7][12][13]

-

Patient Population: Patients diagnosed with normal-tension glaucoma (NTG) with an unmedicated baseline intraocular pressure of ≤ 21 mmHg.[7][12]

-

Randomization and Intervention: A total of 119 patients were randomized into one of three parallel groups.[7]

-

Dosing Regimen: One drop administered to the eye(s) three times daily (TID) for a duration of 4 weeks.[7][12][13]

-

Safety Assessment: Evaluation of adverse events, including the incidence and severity of conjunctival hyperemia, throughout the study.[8]

Protocol: Preclinical IOP and Hyperemia Assessment in Rabbits

This outlines a general methodology for preclinical evaluation based on published studies.[1][4]

-

Animal Model: Male New Zealand White rabbits, selected for their large globes and common use in ophthalmic research.[1][14] Both ocular normotensive and hypertensive models can be used.[4]

-

Drug Formulation and Administration: this compound is dissolved in a sterile ophthalmic vehicle at various concentrations (e.g., 0.1%, 0.3%, 0.5%).[1] A single, fixed-volume drop (e.g., 30-50 µL) is administered topically to one eye, with the contralateral eye receiving a vehicle control.

-

IOP Measurement: Intraocular pressure is measured using a calibrated tonometer at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the IOP-lowering effect.

-

Hyperemia Assessment: Conjunctival hyperemia (redness) is scored by a trained observer at the same time points as IOP measurement. A standardized grading scale (e.g., 0 = normal, 4 = severe) is used to quantify the degree of vasodilation.

-

Data Analysis: The change in IOP from baseline is calculated for both treated and control eyes. Hyperemia scores are compared between groups. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound exemplifies the successful application of the "soft drug" principle in ophthalmic drug development. Its potent ROCK inhibition provides a clear mechanism for lowering intraocular pressure. Critically, its chemical structure allows for rapid, localized inactivation by ocular esterases, converting the active drug into a benign metabolite. This targeted metabolism is central to its favorable safety profile, particularly the reduced incidence of hyperemia, a common dose-limiting side effect of other ROCK inhibitors. The collective in vitro, preclinical, and clinical data strongly support Sovesudil's classification as a soft drug and highlight its potential as a valuable therapeutic option for the management of glaucoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials [mdpi.com]

- 9. This compound | Benchchem [benchchem.com]

- 10. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. erepo.uef.fi [erepo.uef.fi]

The Role of Sovesudil Hydrochloride in ERK1/2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Sovesudil hydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the ERK1/2 signaling pathway. This compound is primarily under investigation for its therapeutic potential in lowering intraocular pressure (IOP) in glaucoma patients.[1] Its mechanism of action involves the modulation of the actin cytoskeleton in the trabecular meshwork, leading to increased aqueous humor outflow.[2] Beyond its effects on IOP, Sovesudil has demonstrated significant influence on cellular processes such as proliferation, migration, and adhesion, which are intricately linked to the ERK1/2 signaling cascade. This guide will detail the molecular interactions, present quantitative data from key experiments, and provide comprehensive experimental protocols.

The ROCK-ERK1/2 Signaling Axis: A Mechanistic Overview

This compound functions as a competitive inhibitor of ROCK1 and ROCK2. The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction through its influence on the actin cytoskeleton. Inhibition of ROCK by Sovesudil leads to a cascade of downstream effects, including the modulation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][4][5][6][7]

The activation of the ERK1/2 pathway by ROCK inhibition is a crucial mechanism underlying the observed cellular effects of Sovesudil. This pathway is a central regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the signaling cascade from ROCK inhibition by Sovesudil to the activation of ERK1/2 and its subsequent impact on cellular functions.

Quantitative Analysis of Sovesudil's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on key cellular processes mediated by ERK1/2 signaling in human corneal endothelial cells.

Table 1: Effect of Sovesudil on ERK1/2 Phosphorylation

| Treatment | Relative p-ERK1/2 Expression (Fold Change vs. Control) |

| Control | 1.00 |

| Sovesudil | 1.52 |

| Y-27632 (Positive Control) | 1.45 |

| PHP-0961 | 1.68 |

| p < 0.05 compared to control. Data is represented as mean. Source: Adapted from Kim et al., 2022.[3] |

Table 2: Effect of Sovesudil on Cell Proliferation

| Treatment | Cell Viability (Fold Change vs. Control) | BrdU Incorporation (Fold Change vs. Control) |

| Control | 1.00 | 1.00 |

| Sovesudil | 1.21 | 1.35 |

| Y-27632 (Positive Control) | 1.18 | 1.28 |

| PHP-0961 | 1.25 | 1.42 |

| *p < 0.05 compared to control. Data is represented as mean. Source: Adapted from Kim et al., 2022.[8] |

Table 3: Effect of Sovesudil on Cell Migration (Wound Healing Assay)

| Treatment | Wound Closure at 12h (%) | Wound Closure at 24h (%) |

| Control | 25.3 ± 3.1 | 48.7 ± 4.2 |

| Sovesudil | 45.1 ± 3.8 | 85.2 ± 5.1 |

| Y-27632 (Positive Control) | 42.8 ± 3.5 | 80.1 ± 4.9 |

| PHP-0961 | 48.9 ± 4.0 | 90.5 ± 5.5 |

| *p < 0.05 compared to control. Data is represented as mean ± standard deviation. Source: Adapted from Kim et al., 2022.[3] |

Table 4: Effect of Sovesudil on Cell Adhesion

| Treatment | Adhesion at 2h (Fold Change vs. Control) | Adhesion at 6h (Fold Change vs. Control) |

| Control | 1.00 | 1.00 |

| Sovesudil | 1.38 | 1.55 |

| Y-27632 (Positive Control) | 1.32 | 1.48 |

| PHP-0961 | 1.45 | 1.62 |

| *p < 0.05 compared to control. Data is represented as mean. Source: Adapted from Kim et al., 2022.[8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for the replication and critical evaluation of the findings.

Western Blotting for ERK1/2 Phosphorylation

This protocol outlines the procedure for assessing the phosphorylation status of ERK1/2 in response to Sovesudil treatment.

Cell Migration (Wound Healing) Assay

This protocol describes the scratch assay used to evaluate the effect of Sovesudil on the migratory capacity of cells.

-

Cell Seeding: Plate human corneal endothelial cells in a 24-well plate and culture until a confluent monolayer is formed.

-

Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove dislodged cells and then add a culture medium containing Sovesudil, controls, or a vehicle.

-

Image Acquisition: Capture images of the scratch at 0, 12, and 24 hours post-treatment using an inverted microscope.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Cell Adhesion Assay

This protocol details the crystal violet-based assay to quantify the effect of Sovesudil on cell adhesion.

-

Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin) and incubate.

-

Cell Seeding and Treatment: Seed human corneal endothelial cells into the coated wells in a serum-free medium containing Sovesudil, controls, or a vehicle.

-

Incubation: Incubate the plate for 2 and 6 hours to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and then stain with 0.5% crystal violet solution.

-

Solubilization and Quantification: Solubilize the crystal violet stain with a destaining solution (e.g., 10% acetic acid). Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Conclusion

This compound, a potent ROCK inhibitor, demonstrates a significant capacity to modulate the ERK1/2 signaling pathway. This activity translates into enhanced cell proliferation, migration, and adhesion, as evidenced by quantitative in vitro studies. The data presented in this guide highlights the multifaceted role of Sovesudil beyond its primary application in glaucoma and suggests its potential in other therapeutic areas where the promotion of cell growth and motility is beneficial. The detailed experimental protocols provided herein offer a foundation for further research into the intricate mechanisms of Sovesudil and its downstream cellular effects.

References

- 1. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Sovesudil Hydrochloride: In Vitro Application Notes and Protocols for Ophthalmic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil hydrochloride is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] Developed as a "soft drug," it is designed for rapid metabolism to an inactive form, which may reduce systemic side effects.[1] In ophthalmology, ROCK inhibitors are a significant class of drugs for lowering intraocular pressure (IOP) by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance.[1] By inhibiting ROCK, Sovesudil relaxes the trabecular meshwork cells, leading to increased aqueous humor outflow and a reduction in IOP.[2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

Sovesudil targets the RhoA/ROCK signaling pathway within the trabecular meshwork cells.[2] Activation of this pathway leads to the formation of actin stress fibers and increases cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP.[1] Sovesudil, by inhibiting ROCK, disrupts this cascade, resulting in the relaxation of trabecular meshwork cells, increased outflow, and consequently, a lowering of IOP.[2]

References

Sovesudil hydrochloride stock solution preparation and storage

Application Notes and Protocols for Sovesudil Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as PHP-201 hydrochloride or AMA0076 hydrochloride) is a potent and selective, ATP-competitive Rho-kinase (ROCK) inhibitor.[1][2][3] The ROCK signaling pathway is a critical regulator of cellular functions such as cell shape, motility, and contraction.[4] By inhibiting ROCK, Sovesudil modulates these processes, making it a valuable tool in research areas like glaucoma and corneal endothelial disorders.[4] Sovesudil is designed as a "soft drug," which means it is rapidly metabolized to an inactive form in vivo, potentially minimizing systemic side effects.[5] This characteristic necessitates careful handling and preparation in a research setting to ensure experimental accuracy and reproducibility.[4]

Mechanism of Action: The ROCK Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the RhoA/ROCK signaling pathway.[5][6] In the trabecular meshwork of the eye, activation of this pathway leads to the formation of actin stress fibers and increased cell contraction, which in turn increases resistance to aqueous humor outflow and elevates intraocular pressure (IOP).[5][6] Sovesudil, by inhibiting ROCK, promotes the relaxation of these cells, leading to an increase in aqueous humor outflow and a reduction in IOP.[5][6]

Caption: Simplified diagram of the RhoA/ROCK signaling pathway and the inhibitory action of Sovesudil.

Quantitative Data Summary

The following tables provide a summary of the key quantitative information for this compound.

Table 1: Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Molecular Weight | 443.90 g/mol | [1] |

| IC₅₀ (ROCK1) | 3.7 nM | [1][2] |

| IC₅₀ (ROCK2) | 2.3 nM | [1][2] |

Table 2: Solubility of this compound

| Solvent/Vehicle Composition | Solubility | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Special Conditions | Reference |

| Solid (Powder) | -20°C | 2 years | Sealed, away from moisture | [1] |

| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [2][4] |

| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | [2][4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays.

Materials:

-

This compound (solid powder)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.439 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 4.439 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[7]

-

Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Note on Working Solutions: For cell-based assays, dilute the DMSO stock solution to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4]

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. THP Life Science Webshop - Sovesudil (hydrochloride) [lifescience.thp.at]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Sovesudil Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil hydrochloride (also known as PHP-201) is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It exhibits high affinity for both ROCK-I and ROCK-II isoforms.[1][2] The ROCK signaling pathway is a crucial regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3] By inhibiting ROCK, Sovesudil modulates the actin cytoskeleton, leading to changes in cell morphology and motility. These application notes provide detailed protocols and guidelines for determining the optimal concentration of this compound for various cell culture experiments.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a key regulator of cellular contractility and cytoskeletal dynamics. Activation of this pathway leads to the formation of actin stress fibers and focal adhesions, resulting in increased cellular tension. This compound exerts its effects by inhibiting ROCK, which in turn leads to the dephosphorylation of downstream targets such as Myosin Light Chain (MLC), promoting cell relaxation and changes in cell morphology.[4]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound. It is important to note that the optimal concentration for any given experiment will be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal working concentration.

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Value | Reference |

| IC50 | ROCK-I | 3.7 nM | [1] |

| IC50 | ROCK-II | 2.3 nM | [1] |

| Effective Concentration | Human Trabecular Meshwork (HTM) cells | 1 µM (for 60 min to induce altered cellular behavior) | [1][2][5] |

| Treatment Duration | Human Corneal Endothelial Cells (hCEnCs) | 24 hours (for viability, proliferation, migration, and adhesion assays) |

Table 2: Recommended Starting Concentrations for In Vitro Experiments

| Assay Type | Suggested Starting Concentration Range | Notes |

| Cell Viability / Cytotoxicity (e.g., MTT, CCK-8) | 0.1 nM - 10 µM | A wide range is recommended to determine the IC50 for the specific cell line. |

| Cell Proliferation | 1 nM - 1 µM | Based on observed effects on corneal endothelial cells. |

| Cell Migration / Invasion (e.g., Wound Healing, Transwell) | 10 nM - 1 µM | Effective concentrations are likely to be in the nanomolar to low micromolar range. |

| Western Blotting (e.g., p-MLC, p-MYPT1) | 100 nM - 5 µM | Concentration may need to be optimized based on the target and incubation time. |

| Immunofluorescence (e.g., Actin Cytoskeleton) | 100 nM - 2 µM | To observe changes in stress fibers and cell morphology. |

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (CCK-8 or MTT)

This protocol is designed to determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 0.1 nM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Sovesudil dose).

-

Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate until the formazan (B1609692) crystals are fully dissolved.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cells of interest that form a monolayer

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a dedicated scratcher

-

Complete cell culture medium and serum-free medium

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Serum Starvation (Optional): To minimize cell proliferation, you can replace the complete medium with serum-free medium and incubate for 12-24 hours before making the scratch.

-

Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium (with or without serum, depending on the experimental design) containing different concentrations of this compound or a vehicle control.

-

Imaging: Immediately capture images of the scratch at different locations (mark the locations for consistent imaging). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Protocol 3: Western Blotting for ROCK Pathway Proteins

This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the ROCK signaling pathway, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

-

Cells of interest

-

6-well plates or larger culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-ROCK, anti-Actin or -Tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes to 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton and cell morphology upon treatment with this compound.

Materials:

-

Cells of interest

-

Glass coverslips in a 24-well plate

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-conjugated phalloidin (B8060827) (for F-actin staining)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with different concentrations of this compound for the desired time.

-

Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA for 30-60 minutes.

-

Staining: Incubate the cells with fluorescently-conjugated phalloidin in blocking solution for 1-2 hours at room temperature, protected from light.

-

Nuclear Staining: Wash the cells and incubate with DAPI for 5-10 minutes.

-

Mounting: Wash the cells, mount the coverslips onto microscope slides with antifade mounting medium, and seal the edges.

-

Imaging: Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a valuable tool for studying the roles of the RhoA/ROCK signaling pathway in various cellular processes. The protocols provided here offer a framework for determining the optimal experimental conditions. Researchers are encouraged to perform dose-response and time-course experiments to identify the most effective concentrations and incubation times for their specific cell types and experimental questions.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of Sovesudil Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil hydrochloride (formerly known as PHP-201 or AMA0076) is a potent, locally acting Rho kinase (ROCK) inhibitor.[1] The ROCK signaling pathway plays a crucial role in regulating aqueous humor outflow in the eye. By inhibiting ROCK, Sovesudil relaxes the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP), a major risk factor for glaucoma.[2][3] Animal studies have demonstrated that Sovesudil effectively lowers IOP with a lower incidence of hyperemia compared to other glaucoma medications.[2][4] Beyond its IOP-lowering effects, as a ROCK inhibitor, Sovesudil has potential for neuroprotection by improving blood flow to the optic nerve and promoting retinal ganglion cell (RGC) survival.[5]

These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models for evaluating its efficacy in both IOP reduction and neuroprotection.

Mechanism of Action: The Rho/ROCK Signaling Pathway

This compound targets the RhoA/ROCK signaling pathway in the cells of the trabecular meshwork. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates various downstream targets, leading to the formation of actin stress fibers and increased cell contraction. This cellular contraction increases the stiffness of the trabecular meshwork, impeding the outflow of aqueous humor and elevating IOP. Sovesudil, by inhibiting ROCK, prevents this cascade, leading to the relaxation of trabecular meshwork cells, increased aqueous humor outflow, and a reduction in IOP.[2][3][6]

Data Presentation: Efficacy in Animal Models

The following tables summarize the quantitative data from in vivo studies of Sovesudil (AMA0076) in rabbit models.

Table 1: Intraocular Pressure (IOP) Reduction in Normotensive Dutch Belted Rabbits

| Concentration of Sovesudil (AMA0076) | Maximum IOP Reduction (ΔIOP in mmHg) vs. Control | Time to Maximum Effect (Hours Post-Dose) | Study Duration |

| 0.031% | 4.6 | ~2 | 8 hours |

| 0.125% | 7.5 | ~2 | 8 hours |

| 0.625% | 7.5 | ~2 | 8 hours |

| 0.05% (once daily) | Sustained IOP reduction | Maintained over 14 days | 14 days |

| 0.1% (once daily) | 39% maximal reduction | Maintained over 14 days | 14 days |

| 0.4% (once daily) | Sustained IOP reduction | Maintained over 14 days | 14 days |

Data compiled from studies on Dutch Belted rabbits.[4][7]

Table 2: Comparative Efficacy in an Acute Hypertensive Rabbit Model

| Treatment | Outcome |

| Sovesudil (AMA0076) 0.3% | Completely prevented the rise in IOP.[6] |

| Y-39983 (non-local ROCK inhibitor) 0.3% | Significantly reduced, but did not abolish, the IOP rise.[6] |

| Latanoprost | Sovesudil was significantly more potent in blocking IOP elevation.[6] |

| Bimatoprost | Sovesudil was significantly more potent in blocking IOP elevation.[6] |

This study utilized an ocular hypertensive rabbit model created by the intracameral injection of a viscoelastic material.[6]

Experimental Protocols

Protocol 1: Evaluation of IOP-Lowering Efficacy in a Rabbit Model of Ocular Hypertension

This protocol describes the methodology for assessing the efficacy of this compound in reducing IOP in a rabbit model.

1. Animals:

-

Sex: Male.

-

Weight: 2-3 kg.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with access to food and water ad libitum.

2. Materials:

-

This compound ophthalmic solution (e.g., 0.1%, 0.3%, 0.5% concentrations).[2]

-

Vehicle control solution (e.g., saline).[4]

-

Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).

-

Tonometer (e.g., Tono-Pen, rebound tonometer).

-

For Ocular Hypertension Model: Viscoelastic substance for intracameral injection.[6]

3. Procedure:

-

Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week prior to the experiment.

-

Baseline IOP Measurement: Measure baseline IOP in both eyes of each rabbit for 3-5 consecutive days to establish a stable baseline. Measurements should be taken at the same time each day.

-

Induction of Ocular Hypertension (Acute Model):

-

Anesthetize the rabbits.

-

Under sterile conditions, inject a small volume of a viscoelastic substance into the anterior chamber of one eye to induce a rapid increase in IOP.[6] The contralateral eye can serve as a normotensive control.

-

-

Treatment Administration:

-

Randomly assign rabbits to treatment groups (e.g., vehicle control, different concentrations of Sovesudil).